Trimethylphosphine(hexafluoroacetylacetonato)silver (I)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Trimethylphosphine(hexafluoroacetylacetonato)silver (I) is a silver compound used in various applications . It’s used as a precursor molecule for the deposition of silver onto various substrates .

Synthesis Analysis

This compound is used to deposit silver onto water-modified (hydroxyl-terminated) solid substrates . A silicon wafer can be used as a model flat surface, and water-predosed ZnO nanopowder can be investigated to expand the findings to a common substrate material for possible practical applications .Molecular Structure Analysis

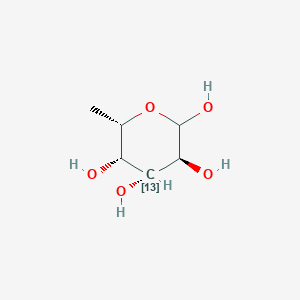

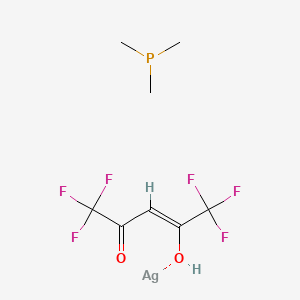

The linear formula of Trimethylphosphine(hexafluoroacetylacetonato)silver (I) is Ag (C5HF6O2)P (CH3)3 . It has a molecular weight of 391.00 .Chemical Reactions Analysis

Following the deposition of this compound, oxygen plasma is used to remove the remaining organic ligands on a surface and to investigate its effect on the morphology of chemically deposited silver nanoparticles and films . The deposited metallic silver is oxidized to Ag 2 O following plasma treatment .Physical And Chemical Properties Analysis

The physical characteristics of Trimethylphosphine(hexafluoroacetylacetonato)silver (I) include a melting point of 140-142° and a boiling point of subl. 95°/0.1mm .Aplicaciones Científicas De Investigación

Chemical Vapor Deposition of Silver

Trimethylphosphine(hexafluoroacetylacetonato)silver (I), also known as [(hfac)AgP(CH₃)₃], serves as a precursor for chemical vapor deposition (CVD) of silver. CVD is a versatile technique used to deposit thin films of materials onto various substrates. In this context, [(hfac)AgP(CH₃)₃] enables controlled silver deposition on different surfaces, including semiconductors and metal oxides. The ability to precisely tailor the amount and morphology of deposited silver structures makes CVD an attractive method for applications such as catalysis, energy storage, and sensing .

Photocatalysis and Solar Cells

Zinc oxide (ZnO)-supported silver nanoparticles exhibit promising properties for photocatalysis and solar energy conversion. By depositing [(hfac)AgP(CH₃)₃] onto ZnO surfaces, researchers can enhance photocatalytic activity and improve solar cell efficiency. The combination of silver and ZnO creates an efficient photocatalyst, allowing for applications in environmental remediation, water purification, and renewable energy generation .

Energy Conversion Devices

The integration of silver with silicon (Si) has shown great potential for energy conversion devices. By using [(hfac)AgP(CH₃)₃] in CVD processes, researchers can precisely control the deposition of silver on Si substrates. This tailored approach allows for fine-tuning the electronic properties of resulting systems, making them suitable for applications such as photovoltaics and thermoelectric devices .

Surface-Enhanced Raman Spectroscopy (SERS)

Silver nanoparticles are well-known for their strong surface plasmon resonance, which enhances Raman scattering signals. Researchers utilize [(hfac)AgP(CH₃)₃] to create SERS-active substrates. These substrates amplify Raman signals from analytes adsorbed on their surfaces, enabling ultrasensitive detection in fields like chemical analysis, biosensing, and environmental monitoring .

Antibacterial Coatings

Silver possesses inherent antibacterial properties. By depositing [(hfac)AgP(CH₃)₃] onto various substrates (such as medical implants, textiles, or surfaces in healthcare facilities), researchers can create antimicrobial coatings. These coatings inhibit bacterial growth, reduce infections, and enhance overall hygiene .

Nanoelectronics and Plasmonics

Silver nanoparticles play a crucial role in nanoelectronics and plasmonic devices. [(hfac)AgP(CH₃)₃] allows controlled silver deposition on nanoscale features, enabling the fabrication of plasmonic waveguides, sensors, and optical devices. These applications exploit the unique optical properties of silver nanoparticles, such as localized surface plasmon resonance (LSPR) .

Mecanismo De Acción

Target of Action

The primary target of Trimethylphosphine(hexafluoroacetylacetonato)silver (I) is the surface of solid substrates, such as silicon wafers and ZnO nanopowder . These substrates are often modified (e.g., hydroxyl-terminated) to enhance the deposition of silver .

Mode of Action

Trimethylphosphine(hexafluoroacetylacetonato)silver (I) is used to deposit silver onto these solid substrates through a process known as chemical vapor deposition . This compound interacts with the substrate surface, leading to the deposition of silver nanoparticles and films .

Biochemical Pathways

For instance, the combination of silver and silicon has shown promising properties for energy conversion .

Pharmacokinetics

Its use in chemical vapor deposition suggests that it can be effectively distributed across the surface of a substrate .

Result of Action

The deposition of silver by Trimethylphosphine(hexafluoroacetylacetonato)silver (I) results in the formation of silver nanoparticles and films on the substrate surface . Following deposition, oxygen plasma treatment can be used to remove remaining organic ligands, leading to changes in the morphology of the deposited material . This process can result in particle agglomeration and the oxidation of metallic silver to Ag2O .

Action Environment

The action of Trimethylphosphine(hexafluoroacetylacetonato)silver (I) can be influenced by various environmental factors. For instance, the presence of water can modify the substrate surface, affecting the deposition process . Additionally, the use of oxygen plasma post-treatment can alter the morphology of the deposited silver and remove fluorine-containing ligands .

Propiedades

IUPAC Name |

(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;silver;trimethylphosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F6O2.C3H9P.Ag/c6-4(7,8)2(12)1-3(13)5(9,10)11;1-4(2)3;/h1,12H;1-3H3;/b2-1-;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCFNWYBRMNCHFP-UAIGNFCESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(C)C.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Ag] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CP(C)C.C(=C(/C(F)(F)F)\O)\C(=O)C(F)(F)F.[Ag] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11AgF6O2P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: Can Trimethylphosphine(hexafluoroacetylacetonato)silver(I) be used for controlled silver nanoparticle synthesis, and how does this compare to traditional methods?

A3: Yes, (hfac)Ag(PMe3) can be utilized in both AB-type and ABC-type Atomic Layer Deposition (ALD) processes for controlled silver nanoparticle synthesis. [] In AB-type ALD, (hfac)Ag(PMe3) is combined with formalin, while in ABC-type ALD, it is used alongside trimethylaluminum and H2O. [] These methods allow for precise control over particle size and size distribution, which is a significant advantage over conventional wet chemistry techniques. [] ABC-type ALD, in particular, allows for increased metal loading while maintaining consistent particle size. [] This level of control makes ALD using (hfac)Ag(PMe3) highly attractive for synthesizing supported metal nanoparticles with specific properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3,4,5-Tetrahydro-1H-1,3A,6-triazacyclohepta[DE]naphthalene](/img/structure/B583636.png)

![L-[1-13C]Fucose](/img/structure/B583657.png)